JNK3 Hinge‑Binding Mode vs. Des‑Cyano Analog: X‑Ray Crystallography Evidence
X‑ray crystallography of the close analog 5e (naphthalene‑carboxamide) in JNK3 demonstrates that the 3‑cyano group accepts a hydrogen bond from the hinge region backbone NH of Met149, while the benzamide carbonyl interacts with Lys93 [1]. The des‑cyano analog (i.e., the corresponding 3‑H compound) cannot form this hinge H‑bond, resulting in a complete loss of JNK3 inhibition (pIC₅₀ < 5, compared to pIC₅₀ ≈ 6.5–6.7 for cyano‑bearing analogs) [1]. The target benzamide (compound 1 in the series) shares the identical 3‑cyano pharmacophore and thus retains the same hinge‑binding capability, making it the minimal pharmacophore for JNK3 hinge engagement.
| Evidence Dimension | JNK3 inhibitory potency (pIC₅₀) and hinge H‑bond formation |
|---|---|
| Target Compound Data | 3‑cyano‑benzamide core preserves hinge H‑bond (verified by X‑ray structure of analog 5e); pIC₅₀ not directly reported for compound 1, but the 3‑cyano is the essential pharmacophore. |
| Comparator Or Baseline | Des‑cyano (3‑H) analog: pIC₅₀ < 5 (JNK3); no hinge H‑bond observed. |
| Quantified Difference | >30‑fold loss in JNK3 potency upon removal of the 3‑cyano group. |
| Conditions | JNK3 kinase assay (ATP‑binding site); X‑ray co‑crystal structures (PDB 2O0U, 2O2U). |
Why This Matters
Procurement of the cyano‑benzamide ensures retention of the critical hinge‑binding interaction required for JNK3‑dependent mechanistic studies, whereas the des‑cyano analog is inactive and cannot serve as a negative control for hinge‑mediated inhibition.
- [1] Angell, R. M., et al. (2007) N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg. Med. Chem. Lett., 17(5), 1296–1301. View Source
